2-Hydroxy-1-(2-hydroxyphenyl)ethanone
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Overview
Description
2-Hydroxy-1-(2-hydroxyphenyl)ethanone, also known as 2-Hydroxyacetophenone, is an organic compound with the molecular formula C8H8O2. It is a derivative of acetophenone, where the hydroxyl group is positioned at the ortho position relative to the carbonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(2-hydroxyphenyl)ethanone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of phenyl acetate in the presence of aluminum chloride, resulting in the formation of 2-Hydroxyacetophenone.
Bromination and Hydrolysis: Another method involves the bromination of acetophenone followed by hydrolysis to yield 2-Hydroxyacetophenone.
Industrial Production Methods: Industrial production of this compound typically involves the Fries rearrangement due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-(2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
2-Hydroxy-1-(2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-Hydroxy-1-(2-hydroxyphenyl)ethanone can be compared with other similar compounds:
2-Hydroxyacetophenone: Similar in structure but lacks the additional hydroxyl group.
4-Hydroxyacetophenone: The hydroxyl group is positioned at the para position relative to the carbonyl group.
5-Fluoro-2-hydroxyacetophenone: Contains a fluorine atom at the 5-position, which alters its chemical properties.
Uniqueness: The presence of two hydroxyl groups in this compound makes it unique, providing it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-hydroxy-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,9-10H,5H2 |
InChI Key |
IYAYIUGCUKYFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)O |
Origin of Product |
United States |
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